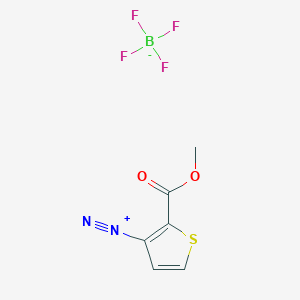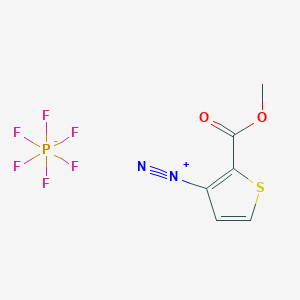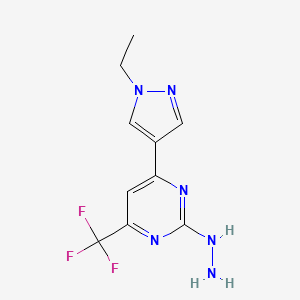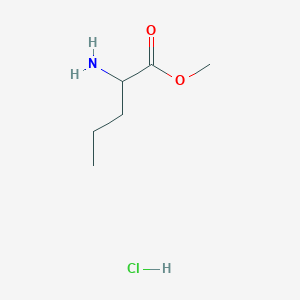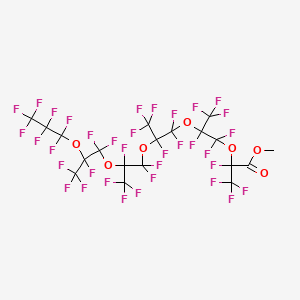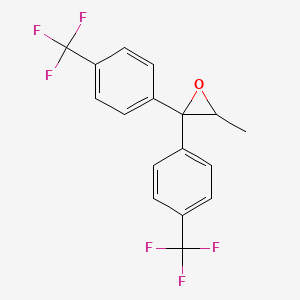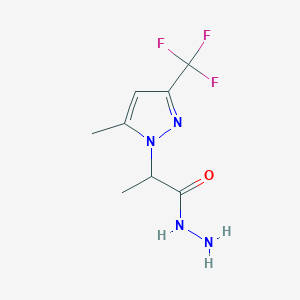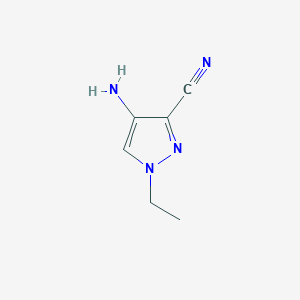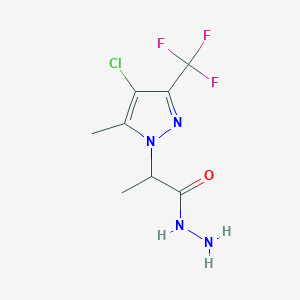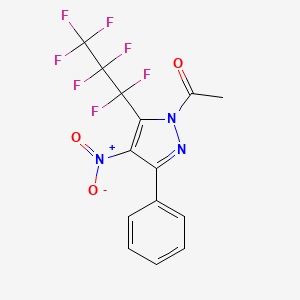
1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole
Overview
Description
1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the pyrazole family, known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole typically involves the condensation of hydrazine hydrate with substituted phenylacryloyl compounds . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired pyrazole derivative in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or nitro positions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include methanol, methanesulfonic acid, and hydrazine hydrate . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole is utilized in diverse scientific research areas due to its unique properties. Its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the heptafluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
1-Acetyl-5-(heptafluoropropyl)-4-nitro-3-phenyl-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-Acetyl-5-(heptafluoropropyl)-3-methyl-4-nitro-1H-pyrazole: Similar in structure but with a methyl group instead of a phenyl group.
This compound: Differing in the position or nature of substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-4-nitro-3-phenylpyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F7N3O3/c1-7(25)23-11(12(15,16)13(17,18)14(19,20)21)10(24(26)27)9(22-23)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCAQLNOHSHGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


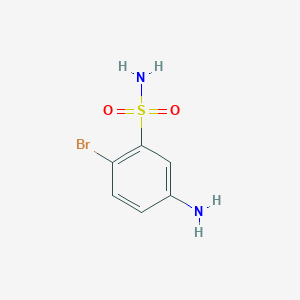
![4-Amino-5-(2-methylsulfanyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3039258.png)

![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B3039261.png)
